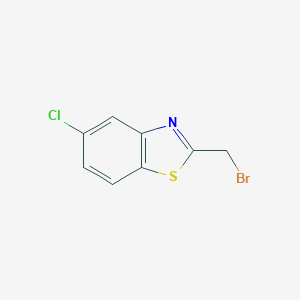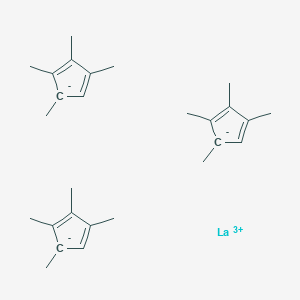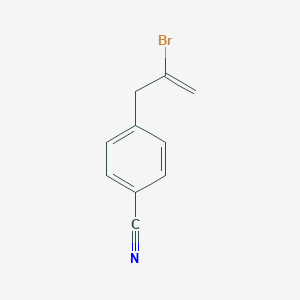
2-Bromo-3-(4-cyanophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Bromo-3-(4-cyanophenyl)-1-propene" is a brominated propene derivative with a cyanophenyl group attached. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated propene derivatives and their chemical behavior, which can be extrapolated to understand the properties and reactivity of "2-Bromo-3-(4-cyanophenyl)-1-propene" .
Synthesis Analysis
The synthesis of brominated propene derivatives can involve the treatment of related compounds with bromine, followed by other reagents to achieve the desired substitution pattern. For example, allyl phenyl sulfide can be treated with bromine and aqueous sodium hydroxide to yield 2-phenylthio-3-bromopropene . This suggests that a similar approach could be used to synthesize "2-Bromo-3-(4-cyanophenyl)-1-propene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated propene derivatives can be complex, with the possibility of different conformers. For instance, 2-bromo-3-chloro-1-propene exhibits a mixture of conformers in the gas phase, with the anti conformer being more stable . The steric repulsion between substituents can also affect the coplanarity of the molecule, as seen in the case of 2-bromo, 4'-dimethylamino, α-cyanostilbene . These findings highlight the importance of considering steric effects when analyzing the molecular structure of "2-Bromo-3-(4-cyanophenyl)-1-propene".
Chemical Reactions Analysis
Brominated propene derivatives can participate in various chemical reactions. For example, 3-bromo-2-trimethylsilyl-1-propene can react with electrophiles to yield functionalized vinylsilanes . This indicates that "2-Bromo-3-(4-cyanophenyl)-1-propene" may also undergo reactions with electrophiles, potentially leading to a range of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propene derivatives can be influenced by their molecular structure. The presence of halogen atoms and other substituents can affect properties such as boiling point, melting point, and reactivity. The copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates show decomposition in a two-step process, indicating thermal stability influenced by the substituents . This suggests that "2-Bromo-3-(4-cyanophenyl)-1-propene" may also exhibit unique thermal properties due to its bromo and cyanophenyl groups.
Wissenschaftliche Forschungsanwendungen
Copolymerization with Styrene
- 2-Bromo-3-(4-cyanophenyl)-1-propene has been utilized in the preparation of novel trisubstituted ethylenes, specifically in ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds have been copolymerized with styrene, leading to the formation of copolymers with distinct properties. The composition, structure, and decomposition behavior of these copolymers were extensively studied, providing valuable insights into their potential applications in materials science (Kharas et al., 2016).
Influence on Mesomorphic Properties
- The compound has been a part of the study on the mesomorphic properties of bromo and cyano substituted diarylethanes. The research revealed how the bromo or cyano group, positioned in meta or para positions, affects the mesomorphic range and the clearing point. This is particularly relevant in the field of liquid crystal technology (Tinh, Zann, & Dubois, 1979).
Structural Analysis in Crystallography
- A related compound, (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, has been analyzed in crystallography to understand its molecular structure, including dihedral angles and intermolecular interactions. Such studies are crucial for the development of new materials and understanding molecular interactions in solid states (Jasinski et al., 2010).
Reactivity Towards Electrophiles
- The reactivity of compounds like 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles has been explored. These studies contribute to synthetic chemistry, providing pathways for synthesizing functionally diverse compounds and intermediates for pharmaceuticals and materials science (Knockel & Normant, 1984).
Synthesis of Antimicrobial Agents
- Research on the synthesis and characterization of substituted phenyl azetidines, starting with compounds like 2-(4-bromo phenyl) methyl cyanide, has highlighted the potential of these compounds in developing antimicrobial agents. This is significant in medicinal chemistry for designing new drugs and treatments (Doraswamy & Ramana, 2013).
Safety And Hazards
The safety data sheet (SDS) for 2-Bromo-3-(4-cyanophenyl)-1-propene is available5. However, the specific details about its safety and hazards are not provided in the search results.
Zukünftige Richtungen
The search results do not provide specific information about the future directions of 2-Bromo-3-(4-cyanophenyl)-1-propene.
Relevant Papers
The search results do not provide any relevant papers about 2-Bromo-3-(4-cyanophenyl)-1-propene.
Please note that this analysis is based on the information available in the search results, and it may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
4-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJXFRHNXADQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435683 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-cyanophenyl)-1-propene | |
CAS RN |
148252-40-8 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

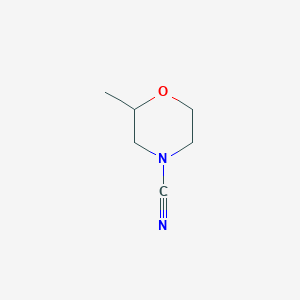
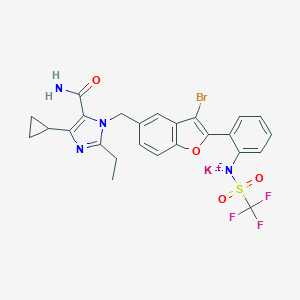
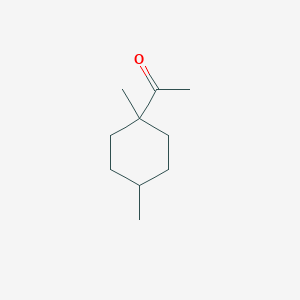
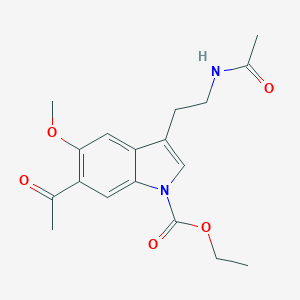
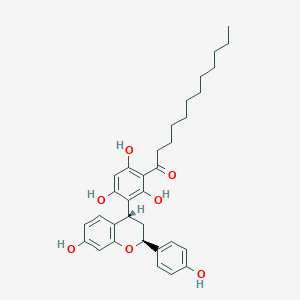
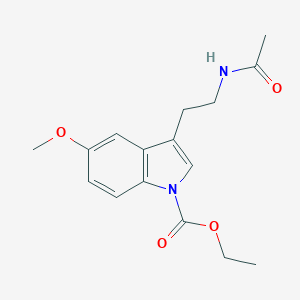

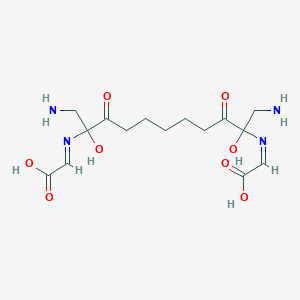
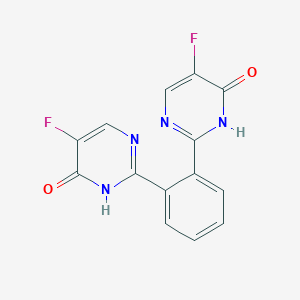
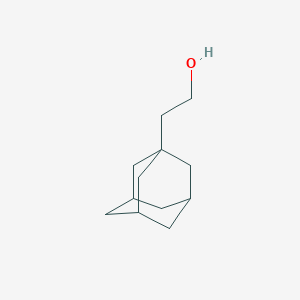
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)
